Compound Description: 4-[2-(1-Piperidinyl)ethoxy] benzoic acid hydrochloride is a synthetic compound. []
Relevance: This compound shares the core structure of a benzoic acid substituted at the 4-position with an ethoxy linker, similar to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. The difference lies in the terminal amine group, with piperidine replacing the 3-ethoxyphenoxy tail in the target compound. []
Compound Description: This compound is an optically active sulfoxide with anti-ulcer properties. It demonstrates improved stability compared to similar compounds synthesized using prior art methods. []
Relevance: While this compound shares the presence of an ethoxy group with 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid, it belongs to a different chemical class and exhibits distinct biological activities. Therefore, it is not considered structurally related to the target compound based on the provided information. []
4-Amino-2-ethoxybenzoic acid
Compound Description: This compound, along with its ester and N-acyl derivatives, shows significant anticoccidial activity. It is particularly potent among 2-substituted PABAs (para-aminobenzoic acids). []
Relevance: This compound is structurally related to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid through the shared presence of a benzoic acid moiety with an ethoxy substitution, albeit at the 2-position instead of the 4-position. []
Methyl 4-hydroxybenzoate
Compound Description: This compound serves as a starting material in the synthesis of 4-[2-(piperidinyl)ethoxy] benzoic acid hydrochloride. []
Relevance: Methyl 4-hydroxybenzoate can be considered a structural precursor to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. The target compound can be envisioned as arising from a series of alkylations and etherifications of this simpler building block. []
o-Methoxy benzoic acid
Compound Description: This compound displays favorable reactivity with zinc hydroxide, forming a reaction product with potential applications in non-eugenol dental cements. The reaction is thought to involve the carboxylic acid group, with potential preservation of a hydrogen bond network. []
o-Ethoxy benzoic acid
Compound Description: Similar to o-methoxy benzoic acid, this compound reacts with zinc hydroxide, showcasing potential for use in non-eugenol dental cements. It exhibits a good reactivity profile, though not as favorable as the methoxy analogue. [, ]
Compound Description: This compound is synthesized via Steglich esterification, utilizing 4-[(6-ethoxybenzothiazol-2-yl)diazenyl]phenol and indan-2-ylacetic acid as starting materials. Theoretical studies have been performed on this compound, focusing on structural properties and spectral characteristics (UV-Vis, FT-IR, HOMO-LUMO), band gap energy, and Hirshfeld surface analysis to understand intermolecular interactions within its crystal structure. []
Relevance: While this compound possesses an ethoxy group, it is part of a benzothiazole moiety, making it structurally distinct from 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid, which features an ethoxy group within an extended ether chain. []
Compound Description: This compound acts as a factor B inhibitor and is currently undergoing clinical trials for treating various complement-mediated diseases. Its discovery and development involved high-throughput screening and structure-based drug design. []
Compound Description: This series of compounds, synthesized through Claisen-Schmidt reactions, exhibits antifungal activity, particularly against dermatophytes. The activities vary depending on the substituents on the chalcone's A-ring. []
Relevance: While these compounds share the presence of an ethoxy group within a substituted phenyl ring, their core structure is that of chalcones, making them structurally distinct from the benzoic acid derivative, 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. []
Compound Description: This compound acts as a triple-acting agonist of PPARα, -γ, and -δ. Its synthesis involves forming an oxazole ring as a key step. [, ]
Compound Description: This series of compounds, synthesized through Michael condensation, are 1,5-benzothiazepine derivatives. They exhibit varying degrees of antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Their structures, including the presence of 2,3-dihydro or 2,5-dihydro forms, were confirmed through spectroscopic analyses. []
Relevance: These compounds are not considered structurally related to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. They belong to the benzothiazepine class and lack the key structural features of the target compound, such as the benzoic acid core and the extended ethoxy-containing chain. []
Compound Description: This compound acts as a potent 5-lipoxygenase (5-LO) inhibitor. It demonstrates efficacy in various preclinical models of inflammation. Resolution of the racemic mixture yields a more potent diastereomer. []
Relevance: While sharing the presence of an ethoxy group, this compound belongs to the thiopyrano[2,3,4-cd]indole class, making it structurally dissimilar to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. []
Compound Description: This group of compounds shows potential spasmolytic and anti-hypertensive activities. They are characterized by their ability to block alpha and beta-adrenergic receptors. The structural variations involve modifications around the benzimidazolinylpiperidino-ethyl side chain. []
Relevance: While containing a benzoic acid core, these compounds differ significantly from 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid in their overall structure due to the presence of a benzimidazolinylpiperidino-ethyl substituent. This makes them distinct from the simple ether chain observed in the target compound. []
Compound Description: This ester acts as a selective beta3-adrenergic agonist, primarily targeting brown adipose tissue. It exerts its effects in vivo through its corresponding acid metabolite. Structural modifications, especially on the phenoxypropanolamine unit, significantly influence its potency. []
Relevance: While this compound shares the presence of an ethoxy group within an ether linkage, it is structurally different from 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. The key difference lies in the presence of a phenoxypropanolamine moiety versus the extended ethoxy chain and the benzoic acid group in the target compound. []
Compound Description: This compound is a selective beta3-adrenergic agonist, exhibiting resistance to hydrolysis in the gut lumen. It effectively stimulates the beta3-adrenergic receptor in brown adipose tissue in various species at doses lower than those affecting other beta-adrenergic receptor subtypes. []
Relevance: Similar to ICI 198157, while this compound also possesses an ethoxy group within an ether linkage, its core structure, featuring a phenoxypropanolamine moiety and an acetamide group, significantly differs from 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. []
Compound Description: Several solid forms of this compound, including its salts, have been reported. [, ]
Relevance: While possessing an ethoxy group, this compound exhibits a significantly different overall structure compared to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. The presence of a pyrimidine ring, a biphenyl group, and a propanoic acid moiety distinguishes it from the target compound. [, ]
Compound Description: This compound is a benzamide derivative under investigation for its potential use in cancer treatment, either alone or in combination with existing therapies. A specific administration scheme, involving four consecutive days of administration followed by three days without the drug, has been explored. []
Compound Description: This series of compounds was designed as potential thromboxane synthetase inhibitors. They exhibit varying degrees of platelet aggregation inhibition induced by arachidonic acid in rabbit platelets. The structure-activity relationship suggests that esters tend to be more potent than the corresponding parent acids, likely due to enhanced platelet permeability. [, ]
2-((3-Bromophenyl)hydrazono)3-oxo-butanoic acid
Compound Description: The crystal structure and stereochemistry of this compound have been studied. This compound belongs to a series of phenylhydrazones with known applications in insecticide development, analytical chemistry, and chemotherapy. []
Relevance: This phenylhydrazone derivative is structurally dissimilar to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid, lacking the benzoic acid core and featuring a distinct hydrazono butanoic acid structure. []
Compound Description: This compound and its derivatives, including salts, solvates, hydrates, and pharmaceutical compositions, are under investigation for potential therapeutic applications in treating cancer and inflammatory diseases. [, ]
Relevance: This compound, while containing an ethoxy group, is structurally distinct from 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. Its core structure consists of a cyclopropanecarboxylic acid moiety linked to a complex isoindoline ring system, setting it apart from the target compound. [, ]
Compound Description: This compound is a 3,4-pyridinedicarboximide derivative with analgesic activity. Its degradation mechanism and kinetics have been studied using various analytical techniques, including HPLC, TLC, and HPLC-MS. []
Relevance: This compound, despite containing an ethoxy group, is structurally distinct from 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. Its complex structure, featuring a pyrrolo[3,4-c]pyridine core and a piperazinylpropyl side chain, sets it apart from the target compound. []
Compound Description: 4MP4VEB is a thermotropic liquid crystalline monomer, synthesized from 4-methylphenyl 4-hydroxybenzoate (4MP4HB) and 2-chloroethyl vinyl ether. It displays a nematic mesophase as observed through its thermal properties and liquid crystallinity under a polarized microscope. []
Relevance: 4MP4VEB shares structural similarities with 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid due to the presence of a benzoic acid ester moiety and an ethoxy group within an ether linkage. Despite the differences in the length and complexity of the substituents at the benzoic acid's 4-position, the presence of these shared features suggests a degree of structural relatedness. []
Compound Description: 4MP4HPB is a thermotropic liquid crystalline compound synthesized from 4MP4HB and lacks a monomer terminal. It exhibits a focal-conic texture characteristic of the smectic A mesophase under a polarized microscope. []
Relevance: 4MP4HPB, similar to 4MP4VEB, shares structural features with 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. The presence of a benzoic acid ester moiety and a propoxy group, an analog of the ethoxy group, at the benzoic acid's 4-position suggests a degree of structural similarity. Although the target compound possesses a more extended ether chain, the shared core structure and the presence of a similar alkoxy group indicate a relationship between these compounds. []
4-[4-(Allyloxy)butoxy]benzoic acid (4ABBA)
Compound Description: 4ABBA serves as a precursor compound in the synthesis of thermotropic liquid crystals, incorporating an allyl group as a monomer terminal and a spacer linkage. []
Relevance: 4ABBA, although structurally simpler, exhibits a structural resemblance to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. Both compounds share a benzoic acid moiety substituted at the 4-position with an ether linkage. This shared structural motif, even with differing chain lengths and complexities, suggests a level of structural relatedness. []
4-(Allyloxy)benzoic acid (4ABA)
Compound Description: 4ABA acts as a precursor in synthesizing thermotropic liquid crystals. It contains an allyl group as a monomer terminal without a spacer linkage. []
Relevance: 4ABA, while structurally simpler, is related to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid by the presence of a benzoic acid core substituted at the 4-position with an ether linkage. Despite the simpler allyloxy group in 4ABA compared to the complex ether chain in the target compound, the shared core structure and substitution pattern indicate a structural connection. []
Compound Description: This Schiff base, synthesized from 3-ethoxy salicylaldehyde and 2-nitro benzoic acid, and its metal complexes with Ni(II), Co(II), Cu(II), and Zn(II) have been studied for their antibacterial and antifungal activities. Spectroscopic studies suggest that the ligand acts as a neutral tridentate, coordinating through the azomethine nitrogen and oxygen atoms. []
4-Ethoxy-2-hydroxy-6-methyl benzoic acid (D6B2)
Compound Description: D6B2 is a benzoic acid derivative that demonstrates in vitro anticancer activity against human cancer cell lines, including CNE, Hep G2, HeLa, QBC939, and K562. The anticancer effects were dose- and time-dependent. Moreover, D6B2 displayed synergistic effects when used in combination with cisplatin (cis-DDP). []
Relevance: D6B2 shares a strong structural resemblance with 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid, as both compounds possess a benzoic acid core with an ethoxy substituent. Despite differences in the substitution pattern, with D6B2 having additional hydroxy and methyl groups, the shared core structure and the presence of the ethoxy group suggest a close structural relationship. []
4-(2-Ethoxy)-1,3-dihydro-2H-indole-2-ketone
Compound Description: This compound serves as a key intermediate in synthesizing ropinirole hydrochloride. A novel synthetic route involving the reduction, protection, oxidation, and cyclization reactions has been developed. []
Relevance: This compound is not structurally related to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid as it lacks a benzoic acid moiety and features an indole ring system, differentiating it from the target compound. []
6-Alkyl-2-oxabicyclo[4.2.0]octan-7-ones
Compound Description: These compounds are intermediates formed during the Lewis acid-catalyzed [4+2] cycloaddition reaction between 3-alkoxycyclobutanones and aldehydes or ketones. []
Relevance: These bicyclic compounds are not structurally related to 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. They represent a different class of compounds and lack the benzoic acid core and the extended ethoxy-containing chain characteristic of the target molecule. []
3-Ethoxy-2,2-dialkylcyclobutanones
Compound Description: These cyclobutanones are reactive intermediates in a Lewis acid-catalyzed [4+2] cycloaddition, leading to the formation of 3,3-dialkyl-6-ethoxy-2,3,5,6-tetrahydro-4H-pyran-4-one derivatives. []
Relevance: These cyclic ketones, while possessing an ethoxy group, are structurally distinct from 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. They are intermediates in a specific synthetic transformation and lack the characteristic benzoic acid moiety of the target compound. []
Compound Description: This compound demonstrates anti-diabetic activity in vitro and in vivo. It functions as a dual PPARα and PPARγ agonist, showing promising potential for treating diabetes. []
4-[(3-Ethoxy-3-oxopropanoyl)amino]benzoic acid
Compound Description: An improved method for synthesizing this compound, involving reacting diethyl ether of malonic acid with 4-aminobenzoic acid in an aromatic solvent, has been developed. This method offers advantages such as reduced reaction time, lower temperature, and increased yield. []
Compound Description: Pharmaceutically acceptable salts of this compound show potential for treating cancer. Various salt forms, including hydrochloride, para-toluene sulfonate, methanesulfonate, maleate, succinate, and L-malate, have been prepared and investigated. []
Relevance: Although this compound contains an ethoxy group, its core structure, featuring a quinoline moiety and a complex substituted pyrrolidine ring, distinguishes it from 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. The lack of a benzoic acid core further differentiates it from the target compound. []
Compound Description: This compound is a Schiff base ligand synthesized from 3-ethoxy-2-hydroxybenzaldehyde and 4-aminobenzoic acid. X-ray crystallography reveals an E conformation about the C=N bond and the formation of an S(6) ring motif due to an intramolecular O-H…N hydrogen bond. The crystal packing is characterized by inversion dimers formed via O-H…O hydrogen bonds and further stabilized by C-H…O interactions. [, ]
Compound Description: This compound, a tamoxifen analog, is predominantly formed in the E-isomer configuration during synthesis due to the influence of the 2-methyl substituent. The stereoselectivity is attributed to the destabilization of the transition state leading to the Z-isomer. []
[3,4-Dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, methanesulfonic acid salt
Compound Description: This compound exhibits potent antiestrogenic activity. Its synthesis involves acylation, Grignard reaction, demethylation, and etherification steps. The final compound demonstrates high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol. []
Relevance: While this compound possesses an ethoxy group within a pyrrolidinyl ethoxy side chain, it is structurally different from 4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid. The presence of a naphthalenyl and a methanone group, as well as the absence of a benzoic acid moiety, distinguishes it from the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.